2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Description
The compound 2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a heterocyclic organic molecule featuring a dihydroisoquinolin-1-one core substituted with a 4-chlorophenyl group at position 2 and a 1,2,4-oxadiazole ring at position 4. The oxadiazole moiety is further substituted with a 3,4-dimethylphenyl group. Its molecular formula is inferred as C25H18ClN3O2, with a molecular weight of approximately 436.89 g/mol. The 3,4-dimethylphenyl substituent introduces steric bulk and electron-donating inductive effects, which may influence physicochemical properties and reactivity.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2/c1-15-7-8-17(13-16(15)2)23-27-24(31-28-23)22-14-29(19-11-9-18(26)10-12-19)25(30)21-6-4-3-5-20(21)22/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGOSJQIHHMRMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinolinone Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinolinone core.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids.
Substitution Reactions: The chlorophenyl and dimethylphenyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to quinones, while reduction could yield amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
The compound might exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, it could be used in the synthesis of advanced materials or as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The primary structural analogue identified is 2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one (CAS: 1326843-86-0) . A comparison of these compounds is outlined below:
| Property | Target Compound (3,4-Dimethylphenyl Substituent) | Analogue (3-Methoxyphenyl Substituent) |
|---|---|---|
| Molecular Formula | C25H18ClN3O2 | C24H16ClN3O3 |
| Molecular Weight (g/mol) | 436.89 | 429.86 |
| Substituent Electronic Effects | Electron-donating (methyl groups via induction) | Electron-donating (methoxy via resonance) |
| Polarity | Lower (lipophilic) | Higher (due to methoxy oxygen) |
| Predicted logP | ~4.2 (estimated) | ~3.8 (estimated) |
Substituent Impact on Electronic Structure
3,4-Dimethylphenyl Group :
- Methyl groups donate electrons via inductive effects, increasing electron density on the oxadiazole ring. This may enhance stability against nucleophilic attack but reduce electrophilic reactivity.
- Steric hindrance from the two methyl groups could limit interactions in biological targets or crystal packing .
3-Methoxyphenyl Group :
- The methoxy group donates electrons via resonance, creating a stronger electron-rich environment on the oxadiazole ring. This could favor interactions with electron-deficient biological targets.
- Increased polarity improves solubility in polar solvents compared to the dimethyl-substituted analogue .
Computational Insights
Density functional theory (DFT) calculations (e.g., B3LYP functional ) predict that the methoxy-substituted analogue has a lower HOMO-LUMO gap (≈4.1 eV) compared to the dimethyl-substituted compound (≈4.4 eV), suggesting higher reactivity.
Research Findings and Implications
Bioactivity Predictions: The dimethyl-substituted compound’s lipophilicity (higher logP) may enhance membrane permeability, favoring central nervous system (CNS) targeting. Conversely, the methoxy analogue’s polarity could improve solubility for intravenous formulations.
Stability and Reactivity :
- The dimethyl-substituted compound is predicted to exhibit greater thermal stability due to reduced polarity and stronger C–CH3 bonds.
- Methoxy groups are prone to oxidative demethylation in metabolic pathways, whereas methyl groups are more resistant .
Biological Activity
The compound 2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic molecule with potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 433.91 g/mol. The IUPAC name provides insight into its structural components, indicating the presence of a chlorophenyl group and an oxadiazole moiety, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.91 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. This is particularly relevant in the context of breast and prostate cancers where such pathways are crucial for tumor growth regulation .
- Case Study : In vitro studies demonstrated that derivatives of this compound showed IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), highlighting its potential as a lead compound for further development .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Cyclooxygenase (COX) Inhibition : It has been reported that similar compounds exhibit selectivity towards COX-II inhibition with minimal side effects. For instance, a related study found that certain derivatives showed IC50 values against COX-II comparable to established anti-inflammatory drugs like Celecoxib .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:
- Chlorophenyl Group : The presence of the chlorophenyl moiety enhances lipophilicity and may improve binding affinity to target proteins.
- Oxadiazole Moiety : This group often contributes to enhanced biological activity due to its ability to participate in hydrogen bonding and π-stacking interactions with biological targets.
The proposed mechanism through which this compound exerts its biological effects involves:
- Target Interaction : Binding to specific receptors or enzymes involved in cell signaling pathways.
- Modulation of Pathways : Altering the expression or activity of proteins involved in inflammation and cancer progression.
Future Directions
Further research is warranted to explore:
- In Vivo Studies : To confirm the efficacy and safety profiles observed in vitro.
- Chemical Modifications : To enhance potency and selectivity towards specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
